3-Aminopent-2-enenitrile

Description

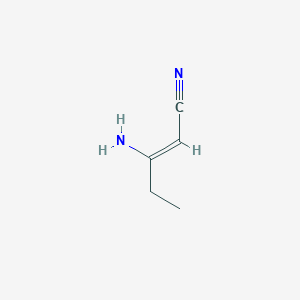

Structure

3D Structure

Properties

Molecular Formula |

C5H8N2 |

|---|---|

Molecular Weight |

96.13 g/mol |

IUPAC Name |

(Z)-3-aminopent-2-enenitrile |

InChI |

InChI=1S/C5H8N2/c1-2-5(7)3-4-6/h3H,2,7H2,1H3/b5-3- |

InChI Key |

TVOQXZXCTSAZQF-HYXAFXHYSA-N |

Isomeric SMILES |

CC/C(=C/C#N)/N |

Canonical SMILES |

CCC(=CC#N)N |

Origin of Product |

United States |

The Significance of Enaminonitriles As Synthetic Intermediates

Enaminonitriles are a class of organic compounds characterized by the presence of an amine group and a nitrile group attached to a carbon-carbon double bond. This unique arrangement of functional groups makes them exceptionally useful as intermediates in organic synthesis. hu.edu.joscirp.org The combination of a nucleophilic enamine character and an electrophilic nitrile group within the same molecule allows for a diverse range of chemical transformations.

The utility of enaminonitriles stems from their ability to participate in a variety of cyclization and condensation reactions. nih.govsapub.org They are frequently employed as precursors for the synthesis of numerous heterocyclic compounds, which form the core structures of many pharmaceuticals, agrochemicals, and materials. rsc.org For instance, enaminonitriles can be readily converted into pyrimidines, pyridines, pyrazoles, and other nitrogen-containing ring systems. sapub.orgrsc.org The reactivity of the enaminonitrile moiety can be modulated by the nature of the substituents on the double bond and the amine, providing chemists with a high degree of control over the synthetic outcome.

A Historical Perspective on 3 Aminopent 2 Enenitrile in Organic Synthesis Research

While a detailed historical timeline for the specific use of 3-aminopent-2-enenitrile is not extensively documented in singular reviews, its emergence is intrinsically linked to the broader development and understanding of enaminonitrile chemistry. The foundational work on the reactivity of active methylene (B1212753) compounds, such as nitriles, laid the groundwork for the synthesis and application of enaminonitriles.

Early research in the mid-20th century focused on the condensation reactions of nitriles and the exploration of the resulting enamines' synthetic potential. The Thorpe-Ziegler condensation, for example, demonstrated the utility of base-catalyzed self-condensation of dinitriles to form cyclic enaminonitriles. rsc.org Over time, the focus expanded to include intermolecular reactions, leading to the development of methods for the synthesis of acyclic enaminonitriles like this compound.

More recent research has concentrated on harnessing the unique reactivity of this compound and its derivatives for the construction of complex molecular architectures. This includes their use in multicomponent reactions and as building blocks for the synthesis of biologically active molecules. The development of more efficient and selective catalytic systems continues to expand the synthetic utility of this versatile intermediate.

Structural Features and Reactivity Potential of 3 Aminopent 2 Enenitrile

Established Synthetic Routes to this compound

The synthesis of β-enaminonitriles, including this compound, has traditionally been achieved through several reliable methods. These routes often involve the condensation of nitriles or the reaction of β-keto compounds with an amine source.

One of the most classical and fundamental methods for the formation of β-enaminonitriles is the Thorpe-Ziegler reaction . This reaction involves the base-catalyzed self-condensation of aliphatic nitriles. researchgate.netwikipedia.org In the context of this compound, this would conceptually involve the dimerization of propionitrile. The mechanism proceeds through the deprotonation of the α-carbon of one nitrile molecule, which then acts as a nucleophile, attacking the nitrile carbon of a second molecule to form an intermediate imine that tautomerizes to the more stable enamine. numberanalytics.com

Another well-established pathway involves the use of β-ketonitriles as starting materials. For the synthesis of this compound, the key precursor is 3-Oxopentanenitrile. chemsrc.com The reaction of this β-ketonitrile with an amine, typically ammonia (B1221849) or an ammonium (B1175870) salt, leads to the formation of the target enaminonitrile. This condensation is a straightforward and widely utilized method for accessing β-enaminonitrile structures.

Table 1: Established Precursors for this compound

| Precursor Compound | Reaction Type | Reference |

|---|---|---|

| Propionitrile | Thorpe-Ziegler Self-Condensation | researchgate.netwikipedia.org |

| 3-Oxopentanenitrile | Condensation with Ammonia | chemsrc.com |

| 3-amino-4-hydroxypent-2-enenitrile | Dehydration | chemsrc.com |

| (3-amino-4-cyanobut-3-en-2-yl) acetate | Precursor Conversion | chemsrc.com |

Development of Novel and Evolving Synthetic Approaches

While traditional methods are robust, the field of organic synthesis is constantly evolving, seeking milder conditions, higher efficiency, and greater substrate scope. Several novel approaches for the synthesis of β-enaminonitriles have been developed that can be applied to the preparation of this compound.

A significant advancement is the use of temperature-controlled condensation of organonitriles . Researchers have demonstrated that by carefully controlling the reaction temperature, a variety of β-enaminonitriles can be synthesized in good to excellent yields from the condensation of nitriles. nih.govrsc.org This method offers a simple and efficient base-induced transformation process that can be fine-tuned to favor the desired product.

Another innovative strategy involves the titanium tetrachloride (TiCl₄)-mediated reaction of ketones with β-aminocrotononitrile. acs.org This method provides a straightforward route to conjugated β-enaminonitriles. While this specific example produces a different enaminonitrile, the principle could be adapted, for instance, by reacting propanal or a related ketone in a multicomponent reaction setting.

Furthermore, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields. The synthesis of complex β-enaminonitrile derivatives has been successfully achieved under microwave conditions, often involving the reaction of an aldehyde, an active methylene (B1212753) nitrile like malononitrile, and an amine or alcohol source. frontiersin.org This technology represents a significant evolution from traditional heating methods.

Table 2: Comparison of Synthetic Approaches

| Method | Key Features | Potential Advantages |

|---|---|---|

| Thorpe-Ziegler Reaction | Base-catalyzed self-condensation of nitriles. numberanalytics.com | Utilizes simple starting materials. |

| β-Ketonitrile Condensation | Reaction of a β-ketonitrile with an amine. | Direct and often high-yielding route. |

| Temperature-Controlled Condensation | Fine-tuning reaction temperature to control product formation. nih.gov | High efficiency, good yields. |

| TiCl₄-Mediated Reaction | Lewis acid-mediated condensation. acs.org | Mild conditions, high regioselectivity for certain substrates. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction. frontiersin.org | Reduced reaction times, improved yields. |

Stereoselective Synthesis and Isomer Control for this compound

The double bond in this compound gives rise to the possibility of geometric isomerism (E/Z isomerism). The relative orientation of the amino group and the ethyl group across the C=C double bond can significantly influence the molecule's physical properties and reactivity. Therefore, controlling the stereochemical outcome of the synthesis is a critical aspect.

The formation of β-enaminonitriles can often result in a mixture of E and Z isomers. bris.ac.uk The ratio of these isomers can be influenced by various factors, including the solvent, reaction temperature, and the nature of the catalyst or reagents used. For instance, studies on the base-facilitated condensation of nitriles have noted the formation and discussion of cis-trans (E/Z) isomerization of the resulting β-enaminonitriles. nih.gov

Research on related compounds, such as 3-amino-3-phenylprop-2-enenitriles, has shown that E/Z photoisomerization can be induced by direct irradiation with UV light. rsc.org This suggests that photochemical methods could potentially be employed to enrich one isomer over the other post-synthesis. The mechanism of such isomerization often involves the singlet excited state. rsc.org

The choice of synthetic strategy itself can also impart a degree of stereocontrol. The specific geometry of the transition state in a condensation reaction, influenced by steric and electronic factors of the reactants and catalysts, will dictate the initial isomeric ratio of the product. While specific studies on the stereoselective synthesis of this compound are not extensively detailed in the literature, the principles derived from similar systems are applicable. Achieving high stereoselectivity often requires the use of chiral catalysts or auxiliaries, or the careful optimization of reaction conditions to thermodynamically or kinetically favor the formation of a single isomer.

Nucleophilic Reactivity of the Amino and Nitrile Moieties

This compound possesses two primary nucleophilic centers: the amino group (-NH2) and the nitrile group (-C≡N). The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, readily participating in reactions with electrophilic reagents. This reactivity is central to many of its synthetic applications, particularly in the formation of heterocyclic compounds. researchgate.net

The nucleophilicity of the amino group can be modulated by the electronic environment of the molecule. The adjacent double bond and nitrile group, both being electron-withdrawing, can influence the electron density on the amino nitrogen. However, the enamine character of the system, where the lone pair on the nitrogen can delocalize into the π-system, enhances the nucleophilicity at the β-carbon, a key feature of its electrophilic behavior.

The nitrile group, while generally less nucleophilic than the amino group, can also participate in nucleophilic additions, especially under conditions that activate the cyano group or in intramolecular cyclization reactions. Its reactivity is often observed in the synthesis of nitrogen-containing heterocycles where it acts as an electrophile, but its nucleophilic character should not be entirely disregarded, particularly in the presence of strong electrophiles.

Electrophilic Behavior of the Enamine System

The enamine system in this compound confers significant electrophilic character to the molecule, particularly at the α-carbon (C2) and the carbon of the nitrile group. The delocalization of the amino group's lone pair of electrons into the double bond and towards the nitrile group creates a polarized system. This polarization renders the β-carbon (C3) electron-rich and thus nucleophilic, while the α-carbon and the nitrile carbon become susceptible to nucleophilic attack.

This electrophilic nature is exploited in various reactions. For instance, strong nucleophiles can attack the α-carbon, leading to addition or substitution reactions. The electrophilicity of the enamine system is a crucial aspect of its ability to participate in cycloaddition and condensation reactions, where it can react with a wide array of nucleophilic partners. The interplay between the nucleophilic amino group and the electrophilic enamine system is a defining feature of the reactivity of this compound.

Cycloaddition Reactions Involving this compound

This compound is a versatile substrate for various cycloaddition reactions, leading to the formation of diverse heterocyclic structures. These reactions leverage the conjugated π-system of the molecule, which can act as either a diene or a dienophile, or as a 1,3-dipolarophile.

One of the most common types of cycloaddition reactions involving enamines is the [4+2] cycloaddition, or Diels-Alder reaction. libretexts.org In these reactions, the enamine can act as the dienophile, reacting with a diene to form a six-membered ring. The electron-donating amino group activates the double bond of the enamine, making it a good reaction partner for electron-deficient dienes.

Furthermore, this compound can participate in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones or azides. mdpi.comwikipedia.orgbeilstein-journals.org These reactions provide a direct route to five-membered heterocyclic rings. The regioselectivity of these cycloadditions is often controlled by the frontier molecular orbitals of the reactants. wikipedia.org The presence of both a nucleophilic amino group and an electrophilic nitrile group within the same molecule allows for subsequent intramolecular cyclizations, further expanding the diversity of accessible heterocyclic scaffolds. For instance, the initial cycloadduct can undergo rearrangement and cyclization to yield complex polycyclic systems. beilstein-journals.org

Condensation Reactions with this compound

Condensation reactions are a cornerstone of the chemical transformations of this compound, providing a powerful tool for the synthesis of a wide variety of heterocyclic compounds. wikipedia.orglibretexts.org These reactions typically involve the nucleophilic amino group of this compound attacking a carbonyl compound or another electrophilic center, followed by the elimination of a small molecule, such as water or an alcohol. libretexts.org

A prominent example is the reaction of this compound with 1,3-dicarbonyl compounds or their equivalents. This type of condensation is widely used for the synthesis of substituted pyridines. The initial nucleophilic attack of the enamine's amino group on one of the carbonyl groups is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyridine (B92270) ring.

Similarly, condensation with other bifunctional reagents can lead to the formation of various other heterocyclic systems. The specific outcome of the reaction is highly dependent on the nature of the condensing partner and the reaction conditions employed. These condensation reactions are valued for their efficiency and the high degree of molecular complexity that can be achieved in a single step.

Mechanistic Investigations of this compound Transformations

The diverse reactivity of this compound has prompted several mechanistic studies to elucidate the pathways of its transformations. These investigations often employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, along with computational modeling to map out the reaction coordinates and identify key intermediates and transition states.

For instance, in cycloaddition reactions, computational studies based on Density Functional Theory (DFT) have been instrumental in understanding the regioselectivity and stereoselectivity of the process. mdpi.commdpi.com These studies analyze the frontier molecular orbitals (HOMO and LUMO) of the reactants to predict the preferred orientation of the cycloaddition. wikipedia.org In some cases, the possibility of stepwise mechanisms involving zwitterionic intermediates has been explored, although concerted pathways are often found to be energetically more favorable. mdpi.com

In condensation reactions, mechanistic studies often focus on identifying the rate-determining step and the role of catalysts. For acid-catalyzed condensations, the initial protonation of a carbonyl group to enhance its electrophilicity is a key step. In base-catalyzed reactions, the deprotonation of a nucleophile to increase its reactivity is often crucial. Understanding these mechanistic details is essential for optimizing reaction conditions and directing the selectivity towards the desired product.

Synthetic Applications of 3 Aminopent 2 Enenitrile

Precursor in Heterocyclic Compound Synthesis

The inherent reactivity of β-enaminonitriles like 3-Aminopent-2-enenitrile has been widely exploited for the synthesis of various nitrogen-containing heterocyclic compounds. These molecules are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science.

β-Enaminonitriles are well-established precursors for synthesizing substituted pyridine (B92270) and dihydropyridine (B1217469) rings. ias.ac.in These compounds can react with various reagents to construct the six-membered pyridine core. For instance, the reaction of a related compound, 3-aminocrotononitrile (B73559), with cyanothioacetamide leads to the formation of a tetrahydropyridinethione, which upon heating can eliminate ammonia (B1221849) to form a pyridine derivative. ias.ac.inresearchgate.net This reactivity is directly applicable to this compound.

Another significant method is the Bohlmann–Rahtz pyridine synthesis, which involves the reaction of an enamine with an ethynyl (B1212043) carbonyl compound. beilstein-journals.org The process begins with a Michael addition, followed by a cyclodehydration step to yield a highly substituted pyridine as a single regioisomer. beilstein-journals.org this compound can serve as the enamine component in this type of synthesis. Furthermore, enaminonitriles react with aliphatic and aromatic aldehydes to yield dihydropyridine derivatives, which are analogues of important calcium channel blockers like nifedipine. ias.ac.in

| Precursor | Reactant | Product Type | Reference |

| β-Enaminonitrile | Arylidene Malononitrile | Dihydropyridine | ias.ac.in |

| Ethyl β-aminocrotonate | Phenylpropynone | Trisubstituted Pyridine | beilstein-journals.org |

| β-Enaminonitrile | Cyanothioacetamide | Pyridine Derivative | ias.ac.inresearchgate.net |

The synthesis of 5-aminopyrazole derivatives is a cornerstone application of β-enaminonitrile chemistry. The most versatile and widely used method involves the condensation of β-ketonitriles with various hydrazine (B178648) derivatives. beilstein-journals.org this compound is a direct precursor to the corresponding β-ketonitrile through hydrolysis and exists in equilibrium with its imine tautomer, making it highly reactive towards hydrazines.

The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl or imine carbon, followed by an intramolecular cyclization involving the addition of the second nitrogen atom to the nitrile carbon. researchgate.netmdpi.com This method allows for the synthesis of a wide variety of substituted pyrazoles by simply changing the substitution on the enaminonitrile backbone or the hydrazine reactant. beilstein-journals.org

| Reactant 1 | Reactant 2 | Product Class | Mechanism | Reference |

| β-Ketonitrile (from enaminonitrile) | Hydrazine Hydrate | 5-Aminopyrazole | Condensation/Cyclization | beilstein-journals.org |

| 3-Iminobutyronitrile | Aromatic Diazonium Salts | 5-Amino-4-arylazopyrazole | Coupling/Cyclization | beilstein-journals.org |

| β-Ketonitrile | α-Hydrazino acids | 5-Aminopyrazole | Condensation | beilstein-journals.org |

Nicotinonitrile, or 3-cyanopyridine, and its derivatives are important structural motifs in medicinal chemistry. ekb.eg β-Enaminonitriles serve as key starting materials for the construction of these compounds. The synthesis often involves the reaction of the enaminonitrile with a suitable partner that provides the remaining atoms needed to form the pyridine ring. For example, fused pyrazolopyridine systems, which contain a nicotinonitrile moiety, have been synthesized by reacting pyrazolo[3,4-b]pyridine-5-carbonitrile precursors with hydrazonoyl chlorides. nih.gov The versatility of the enaminonitrile allows for the introduction of diverse substituents onto the resulting nicotinonitrile core, enabling the generation of libraries of compounds for biological screening. ekb.egnih.gov

The utility of this compound extends beyond the synthesis of pyridines and pyrazoles. Its unique combination of functional groups facilitates its use in constructing a variety of other nitrogen-containing heterocycles. For example, the reaction of the related 3-aminocrotononitrile with isothiocyanates can yield pyridopyrimidines and pyridotriazines, demonstrating the ability of the enaminonitrile scaffold to act as a foundation for building complex, fused heterocyclic systems. ias.ac.inresearchgate.net These reactions typically proceed through the formation of an acyclic thiourea (B124793) intermediate, which then undergoes intramolecular cyclization. researchgate.net

| Enaminonitrile Reactant | Reagent | Resulting Heterocycle | Reference |

| 3-Aminocrotononitrile | Acetylisothiocyanate | Pyridopyrimidine | ias.ac.inresearchgate.net |

| 3-Aminocrotononitrile | 4-Tolylisothiocyanate | Pyridotriazine | ias.ac.in |

Building Block for Complex Organic Scaffolds

Beyond the synthesis of simple monocyclic heterocycles, this compound is a valuable building block for assembling more complex organic scaffolds. Enaminonitriles are recognized as key precursors for a variety of fused heterocyclic systems due to their ability to participate in cyclization reactions. researchgate.net

For instance, enaminonitriles are instrumental in the synthesis of pyrano[2,3-c]pyrazole systems. researchgate.net These fused scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities. The synthesis often involves a multi-step sequence where the enaminonitrile is first used to construct one heterocyclic ring, which is then functionalized and used as a substrate for the formation of the second, fused ring. This demonstrates the role of this compound not just as a source of a single ring, but as a foundational component for architecturally complex molecules. researchgate.net

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are chemical reactions in which three or more starting materials react to form a single product in a one-pot process. ajrconline.org These reactions are highly valued in organic synthesis for their efficiency, atom economy, and ability to rapidly generate molecular complexity. researchgate.net

β-Enaminonitriles and their precursors are frequently employed in MCRs. nih.gov A classic example is the Hantzsch dihydropyridine synthesis, a pseudo-four-component reaction between an aldehyde, two equivalents of a β-keto ester (an enamine precursor), and ammonia. nih.gov This reaction is a cornerstone of heterocyclic synthesis and is used to produce 1,4-dihydropyridine (B1200194) derivatives. The synthetic routes for preparing enaminonitriles themselves are often based on three- or four-component reactions. researchgate.net For example, the synthesis of 1H-benzo[f]chromene derivatives bearing a β-enaminonitrile moiety has been achieved through a three-component reaction of a naphthol, an aromatic aldehyde, and malononitrile. frontiersin.org This highlights the dual role of the enaminonitrile structure in MCRs: it can be the product of one MCR and subsequently serve as a key reactant in another to build further complexity.

Spectroscopic Profile of this compound Remains Undocumented in Publicly Available Scientific Literature

An extensive search of scientific databases and chemical literature has revealed a significant gap in the publicly available spectroscopic data for the compound this compound. Despite its relatively simple structure, detailed experimental characterization using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy is not documented in readily accessible scientific journals, patents, or chemical databases.

While the existence of the compound is noted in chemical databases, these entries lack the experimental spectroscopic data necessary for a thorough analysis and verification of its molecular structure. Searches for the synthesis of this compound, which would typically be accompanied by its spectroscopic characterization, also failed to yield any specific experimental details.

General synthetic methods for the broader class of β-enaminonitriles, such as the Thorpe-Ziegler reaction, are well-established. This reaction involves the base-catalyzed self-condensation of aliphatic nitriles, and it is plausible that this compound could be synthesized via the condensation of propionitrile. However, without published reports, the specific reaction conditions and the full spectroscopic characterization of the resulting product remain speculative.

The absence of this fundamental data prevents a detailed discussion and presentation of its spectroscopic features as outlined in the requested article structure. This includes:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No specific chemical shifts (δ) and coupling constants (J) for the protons (¹H NMR) or carbon atoms (¹³C NMR) of this compound are available. Consequently, an analysis of its detailed molecular structure and connectivity through advanced two-dimensional (2D) NMR techniques like COSY, HSQC, HMBC, and NOESY cannot be performed.

Infrared (IR) Spectroscopy: The characteristic vibrational frequencies for the functional groups present in this compound, such as the N-H stretches of the amine group, the C≡N stretch of the nitrile group, and the C=C stretch of the alkene, have not been experimentally reported.

Mass Spectrometry (MS): Information regarding the molecular ion peak (M⁺) and the fragmentation pattern of this compound, which would confirm its molecular weight and provide structural clues, is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption properties, specifically the maximum absorption wavelength (λmax), which provide information about the conjugated system within the molecule, have not been documented.

Spectroscopic Characterization of 3 Aminopent 2 Enenitrile

Raman Spectroscopy

A comprehensive search of scientific literature and spectral databases did not yield specific experimental or computational Raman spectroscopic data for 3-Aminopent-2-enenitrile. While Raman spectroscopy is a powerful technique for probing the vibrational modes of molecules, providing insights into their structure and bonding, no dedicated studies on this particular compound appear to be publicly available at this time.

To perform a detailed analysis of the Raman spectrum of this compound, one would typically expect to find information on the characteristic vibrational frequencies (in cm⁻¹) and their corresponding assignments to specific molecular motions. These assignments are often supported by computational methods, such as Density Functional Theory (DFT) calculations.

Therefore, the detailed research findings and data tables for the Raman spectroscopic characterization of this compound cannot be provided.

Theoretical and Computational Studies of 3 Aminopent 2 Enenitrile

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the molecular structure and properties of compounds like 3-Aminopent-2-enenitrile. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used method in the study of enaminonitriles and other organic molecules. nih.govrsc.orgmdpi.com DFT calculations focus on the electron density to determine the energy of the system, which is computationally more efficient than traditional wave-function-based methods for molecules of this size. A typical DFT study on this compound would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process identifies the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For instance, studies on similar β-enaminonitriles have successfully correlated DFT-optimized geometries with experimental data from X-ray crystallography, showing a high degree of accuracy. mdpi.com

Ab Initio Methods , such as Hartree-Fock (HF) or more advanced methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), are based on first principles without the use of experimental parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. A comparative study using both DFT and ab initio methods could provide a comprehensive understanding of the electronic and structural properties of this compound.

The results from these calculations provide foundational data for further analysis, including vibrational frequencies (for comparison with IR and Raman spectroscopy), electronic properties, and reaction mechanisms.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2=C3 | 1.36 Å |

| Bond Length | C3-N(amino) | 1.35 Å |

| Bond Length | C2-C(nitrile) | 1.43 Å |

| Bond Length | C≡N(nitrile) | 1.16 Å |

| Bond Angle | N-C3=C2 | 121.5° |

| Bond Angle | C3=C2-C(nitrile) | 120.8° |

Molecular Orbital Analysis (e.g., Frontier Molecular Orbitals, HOMO-LUMO Gap)

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, where electrons are not assigned to individual bonds but are treated as moving under the influence of all the nuclei. MO analysis, particularly of the frontier molecular orbitals, is crucial for understanding a molecule's reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. nasa.gov Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The energy of the HOMO is related to the ionization potential, while the LUMO's energy is related to the electron affinity.

The HOMO-LUMO Gap (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the chemical stability and reactivity of a molecule. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. A small gap indicates that the molecule is more reactive and can be easily polarized. In studies of β-enaminonitrile derivatives, a lower HOMO-LUMO gap has been correlated with higher biological or chemical activity. nih.gov

For this compound, the HOMO is expected to have significant electron density on the amino group and the C=C double bond, indicating these are the primary sites for nucleophilic attack. The LUMO would likely be distributed over the nitrile group and the C=C bond, highlighting the electrophilic character of the nitrile carbon and the double-bonded carbons.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.20 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Gap (ΔE) | 5.35 |

Electronic Structure and Charge Distribution Analysis

Understanding the distribution of electrons within a molecule is key to predicting its behavior, including its polarity, solubility, and the sites most susceptible to chemical attack.

Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the surface of a molecule. They are invaluable for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would likely show a negative potential (typically colored red or yellow) around the nitrogen atom of the nitrile group and the amino group due to the lone pairs of electrons. A positive potential (blue) would be expected around the hydrogen atoms of the amino group, indicating their acidic character.

Population Analysis methods, such as Mulliken or Natural Bond Orbital (NBO) analysis, provide a way to assign partial atomic charges to each atom in the molecule. This quantitative measure helps in understanding the charge distribution. In this compound, the nitrogen atoms of both the amino and nitrile groups would be expected to carry a negative partial charge, while the carbon atom of the nitrile group and the hydrogen atoms of the amino group would carry positive partial charges. This charge distribution is critical for understanding intermolecular interactions like hydrogen bonding.

These analyses collectively provide a detailed picture of the electronic landscape of the molecule, guiding predictions about its reactivity and interactions with other molecules.

Computational Modeling of Reaction Pathways and Mechanisms

Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, transition states, intermediates, and products, a detailed potential energy surface for a reaction can be constructed.

For this compound, which is a versatile synthetic intermediate, computational modeling could be used to explore various reaction types:

Cyclization Reactions: Enaminonitriles are often used to synthesize heterocyclic compounds. researchgate.net DFT calculations can be employed to model the reaction pathway of a cyclization reaction, identifying the transition state structures and calculating the activation energies for each step. This helps in determining the rate-determining step and predicting the feasibility of the reaction under different conditions.

Thorpe-Ziegler Reaction: The formation of β-enaminonitriles can occur through the Thorpe reaction, which is the self-condensation of nitriles. researchgate.net Theoretical calculations can explore the mechanism of this reaction, including the role of the base catalyst and the influence of different solvents on the reaction energetics. researchgate.net

Reactions with Electrophiles and Nucleophiles: Modeling the reaction of this compound with various electrophiles and nucleophiles would help to rationalize its observed regioselectivity and chemoselectivity. By comparing the activation energies for attack at different sites (e.g., the amino nitrogen vs. the alpha-carbon), the most favorable reaction pathway can be predicted.

These studies provide insights that are complementary to experimental work, helping to explain observed outcomes and predict new reactions.

Molecular Dynamics Simulations and Conformational Landscape

While quantum chemical calculations are typically performed on a single, static molecule (often in the gas phase), Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time, including its conformational changes and interactions with its environment (like a solvent).

MD simulations use classical mechanics to calculate the forces between atoms and their subsequent motion. By running a simulation for a sufficient length of time (from nanoseconds to microseconds), it is possible to explore the conformational landscape of a molecule. mdpi.com For a flexible molecule like this compound, which has rotatable single bonds, MD simulations can reveal the different stable conformations (conformers) it can adopt and the energy barriers between them. nih.gov

An MD simulation of this compound in a solvent like water or ethanol (B145695) would provide information on:

Dominant Conformations: Identifying the most populated shapes the molecule adopts in solution.

Solvent Effects: How the presence of solvent molecules influences the conformational preferences through interactions like hydrogen bonding.

Dynamical Properties: Analyzing the flexibility of different parts of the molecule and the timescales of conformational transitions.

This information is crucial for understanding how the molecule behaves in a realistic chemical environment, which can be important for predicting its reactivity and its interactions with larger biological molecules in medicinal chemistry applications. nih.gov

Derivatives and Analogues of 3 Aminopent 2 Enenitrile

Synthesis and Characterization of Substituted 3-Aminopent-2-enenitrile Derivatives

The synthesis of β-enaminonitriles, including derivatives of this compound, is a cornerstone of modern heterocyclic chemistry. These compounds are typically prepared through the condensation of a ketone with a molecule containing an active methylene (B1212753) group, such as malononitrile. The reaction is often catalyzed by a base and proceeds via a Knoevenagel condensation mechanism, where the initial adduct undergoes dehydration to yield the stable enaminonitrile product.

Substituted derivatives can be achieved in several ways. N-substituted derivatives, for instance, are accessible through the cyclization of bromocrotinitriles with appropriate amines, a method successfully applied in the synthesis of N-substituted 2-aminopyrrole derivatives. researchgate.net This stepwise approach, often utilizing the Gewald reaction, provides a facile route to polysubstituted aminopyrroles. researchgate.net

The characterization of these derivatives relies on a suite of spectroscopic techniques. Infrared (IR) spectroscopy is used to identify key functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure. Mass spectrometry (MS) confirms the molecular weight and elemental composition.

Table 1: General Spectroscopic Data for Substituted this compound Derivatives

| Spectroscopic Technique | Characteristic Feature | Approximate Range |

|---|---|---|

| Infrared (IR) | N-H stretching (amine) | 3200-3500 cm⁻¹ |

| C≡N stretching (nitrile) | 2210-2260 cm⁻¹ | |

| C=C stretching (alkene) | 1600-1680 cm⁻¹ | |

| ¹H NMR | N-H proton (amine) | Broad singlet, δ 4.0-6.0 ppm |

| C-H proton (vinyl) | Singlet, δ 4.5-5.5 ppm | |

| Alkyl protons (substituents) | δ 0.9-3.0 ppm | |

| ¹³C NMR | C≡N carbon (nitrile) | δ 115-125 ppm |

Note: Actual chemical shifts and absorption frequencies can vary significantly based on substitution and solvent.

Comparative Chemical Reactivity with Related Enaminonitriles

The chemical reactivity of this compound is best understood by comparing it to its lower molecular weight analogues, 3-aminoprop-2-enenitrile and 3-aminobut-2-enenitrile. Enaminonitriles are ambident nucleophiles, with reactive sites at the amino group, the α-carbon, and the nitrile group, making them valuable precursors for heterocyclic synthesis. researchgate.net

The reactivity is significantly influenced by the nature of the alkyl substituent at the C-3 position.

Table 2: Structural Comparison of Common Enaminonitriles

| Compound Name | Structure | Alkyl Group (R) |

|---|---|---|

| 3-aminoprop-2-enenitrile | H₂N-CH=CH-C≡N | Hydrogen (-H) |

| 3-aminobut-2-enenitrile | H₂N-C(CH₃)=CH-C≡N | Methyl (-CH₃) |

The primary difference in reactivity among these analogues stems from electronic and steric effects:

Electronic Effects: The alkyl groups (-CH₃ and -CH₂CH₃) are electron-donating compared to hydrogen. This inductive effect increases the electron density of the enamine system, enhancing the nucleophilicity of both the nitrogen atom and the α-carbon. Consequently, this compound and 3-aminobut-2-enenitrile are generally more reactive towards electrophiles than 3-aminoprop-2-enenitrile.

Steric Effects: The ethyl group of this compound is bulkier than the methyl group of 3-aminobut-2-enenitrile. This increased steric hindrance can influence the regioselectivity of reactions, potentially directing incoming electrophiles to the less hindered nitrogen atom over the α-carbon, or slowing reaction rates with bulky reagents compared to its less hindered counterparts.

For example, the synthesis of 2,4,6-trisubstituted pyridine-3-carbonitrile derivatives has been successfully achieved through a three-component reaction involving chalcones, 3-aminobut-2-enenitrile, and ammonium (B1175870) acetate. researchgate.net It is anticipated that this compound would undergo similar transformations, though reaction conditions might require optimization to account for the differing steric and electronic properties.

Structural Diversity of Compounds Incorporating the this compound Moiety

The multifunctional nature of the enaminonitrile scaffold makes this compound a powerful building block for diversity-oriented synthesis (DOS), a strategy aimed at creating structurally diverse and complex molecules. nih.govfrontiersin.org The presence of multiple reactive centers allows for its participation in a wide range of cyclization and multicomponent reactions, yielding a vast array of heterocyclic systems. researchgate.netnih.gov

Enaminonitriles are well-established precursors for a variety of important heterocyclic cores, which are prevalent in medicinal chemistry and materials science. researchgate.net

Table 3: Examples of Heterocyclic Systems Derived from Enaminonitrile Precursors

| Heterocyclic Core | Synthetic Approach |

|---|---|

| Pyridine (B92270) | Three-component condensation with chalcones and an ammonium source. researchgate.net |

| Pyrimidine (B1678525) | Cyclocondensation with amidines, ureas, or guanidines. bu.edu.eggrowingscience.com Can also be formed from reactions with malononitrile. growingscience.com |

| Pyrrole | Intramolecular Thorpe-Ziegler cyclization of substituted aminoacrylonitriles. researchgate.net |

| Thieno[2,3-b]pyridine | Reaction with chloroacetonitrile followed by Thorpe-Ziegler cyclization. researchgate.net |

| Pyrrolo[3,2-d]pyrimidine | Conversion of synthesized aminopyrroles into fused "9-deazapurine" structures. researchgate.net |

| Diazepine | Michael-type addition followed by intramolecular cyclization. researchgate.net |

The versatility of this moiety allows for the construction of fused ring systems and highly substituted aromatic compounds. For instance, reactions of 3-aminocrotononitrile (B73559) (3-aminobut-2-enenitrile) with substituted salicylaldehydes can produce chromeno[3,4-c]pyridine derivatives. researchgate.net Similarly, it serves as a key intermediate in the synthesis of pyridothienopyrimidines, complex fused heterocycles with potential biological activity. researchgate.net The application of multicomponent reactions, often assisted by microwave irradiation, provides an efficient and environmentally friendly pathway to highly functionalized pyridines and other heterocycles from simple enaminonitrile precursors. nih.gov These examples underscore the immense potential of the this compound moiety as a foundational element for generating diverse and complex chemical libraries.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Transformations for 3-Aminopent-2-enenitrile

The development of novel catalytic systems is paramount to unlocking the full synthetic potential of this compound. Modern catalysis offers pathways to reactions that are otherwise unfeasible, providing enhanced selectivity, milder reaction conditions, and improved atom economy.

Transition Metal Catalysis: Transition-metal-catalyzed reactions are at the forefront of modern organic synthesis. For β-enaminonitriles like this compound, rhodium(III)-catalyzed C–H activation and annulation with alkynes represents a powerful strategy for constructing highly substituted 1-naphthylamines. This approach allows for the direct functionalization of the enamine backbone, a transformation not readily achievable through traditional methods. Similarly, palladium-catalyzed dehydrogenation followed by conjugate addition offers a novel route to β-enaminones from saturated ketones and amines, a transformation that could be adapted for the synthesis of functionalized this compound derivatives.

| Catalyst Type | Reaction | Potential Application for this compound |

| Rhodium(III) | C–H Activation/Annulation | Synthesis of highly substituted naphthalene (B1677914) derivatives. |

| Palladium | Dehydrogenation/Conjugate Addition | Synthesis of functionalized β-enaminonitrile derivatives. |

| Cobalt | α-Alkylation of Nitriles | Selective alkylation at the C4 position. |

| Nickel | Deaminative Cyanation | Conversion of the amino group to other functionalities. |

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. The generation of β-enaminyl radicals via a Hydrogen Atom Transfer (HAT) process, catalyzed by organic molecules, opens up new avenues for single-electron transfer reactions. This strategy could enable novel alkylation and aminoxidation reactions of this compound. Furthermore, bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base site, can co-activate both the enaminonitrile and the reaction partner, facilitating highly stereocontrolled transformations. For instance, proline-catalyzed aldol-type reactions could be explored for the enantioselective functionalization of the methyl group at the C5 position.

Green Chemistry Approaches in this compound Synthesis and Reactions

The principles of green chemistry are increasingly influencing the design of synthetic routes. For this compound, this translates to the development of more environmentally benign and sustainable methods for its synthesis and subsequent transformations.

Biocatalysis: The use of enzymes in organic synthesis offers unparalleled selectivity under mild reaction conditions. Engineered enzymes, such as variants of tryptophan synthase (TrpB), have shown promise in the synthesis of β-N-substituted-α-amino acids. This technology could potentially be adapted for the asymmetric synthesis of chiral derivatives of this compound. Furthermore, reductases from baker's yeast have been successfully employed for the stereoselective reduction of β-keto nitriles, suggesting that biocatalytic reduction of a suitably functionalized precursor could provide access to chiral building blocks derived from this compound.

Alternative Reaction Media and Conditions: The move away from volatile and toxic organic solvents is a key tenet of green chemistry. Research into solvent-free reaction conditions or the use of greener solvents like water or ionic liquids for the synthesis and reactions of β-enaminonitriles is an active area of investigation. Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate reaction times and improve yields in the synthesis of complex β-enaminonitrile-linked heterocycles. This technology could be applied to the synthesis of this compound itself, potentially leading to more efficient and energy-saving processes.

Electrosynthesis: Electrochemical methods offer a green alternative to traditional chemical oxidants and reductants. The electrosynthesis of nitriles from primary alcohols and ammonia (B1221849) using nickel catalysts has been reported, providing a sustainable route to this important functional group. An intriguing development is the electro-oxidative C(sp³)–H bond functionalization of acetonitrile (B52724) with mercaptans to produce sulfur-containing β-enaminonitrile derivatives. This approach, which proceeds under metal-free and external oxidant-free conditions, could be explored for the direct functionalization of the methyl group of this compound.

| Green Chemistry Approach | Specific Method | Potential Benefit for this compound |

| Biocatalysis | Engineered Enzymes (e.g., TrpB variants) | Asymmetric synthesis of chiral derivatives. |

| Alternative Solvents | Water, Ionic Liquids, Solvent-free | Reduced environmental impact and waste. |

| Energy Sources | Microwave Irradiation | Faster reaction times and improved energy efficiency. |

| Electrosynthesis | Anodic Oxidation | Direct C-H functionalization without chemical oxidants. |

| Flow Chemistry | Continuous Flow Reactors | Improved safety, scalability, and process control. |

Flow Chemistry: Continuous flow chemistry provides a safer, more efficient, and scalable alternative to traditional batch processing. The precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields and purities. The on-demand generation of reactive intermediates in a flow system can minimize the risks associated with handling unstable or hazardous compounds. The synthesis and subsequent transformations of this compound could greatly benefit from the implementation of flow chemistry protocols.

Exploration of Unprecedented Chemical Transformations of this compound

While the role of β-enaminonitriles as precursors to well-known heterocyclic systems like pyridines and pyrimidines is extensively documented, a fertile area of research lies in the discovery of truly novel and unexpected chemical transformations.

The inherent ambident nucleophilicity/electrophilicity of this compound allows for complex reaction cascades. The reaction of β-enaminones, close relatives of β-enaminonitriles, with 3-amino-2-cyanopent-2-enedinitrile has been shown to lead to the formation of unexpected and structurally complex 1,6-naphthyridines and pyrano[4,3,2-de]naphthyridines. These transformations proceed through a series of Michael additions, cyclizations, and rearrangements, highlighting the potential for discovering novel scaffolds by reacting this compound with highly functionalized reaction partners.

Furthermore, the regioselectivity of reactions involving β-enaminonitriles can be highly dependent on the reaction conditions and the nature of the electrophile. For instance, the acylation of β-aminocrotononitrile with different acid chlorides can lead to either C-acylation or N-acylation, and in some cases, subsequent in situ cyclization to form dihydropyridinones. A systematic investigation into the reaction of this compound with a diverse range of electrophiles under various catalytic conditions is likely to unveil novel reaction pathways and lead to the synthesis of unprecedented molecular architectures. The exploration of reactions that exploit the dual role of the nitrile group as both an activating group and a precursor to other functionalities also holds significant promise for discovering novel chemical transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.